N-(piperidin-4-yl)benzamide hydrochloride

Catalog No.
S696967
CAS No.
83540-09-4
M.F
C12H17ClN2O
M. Wt
240.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(piperidin-4-yl)benzamide hydrochloride

CAS Number

83540-09-4

Product Name

N-(piperidin-4-yl)benzamide hydrochloride

IUPAC Name

N-piperidin-4-ylbenzamide;hydrochloride

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

InChI

InChI=1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H

InChI Key

MNPZBYLCTOOFPY-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2.Cl

The exact mass of the compound N-(piperidin-4-yl)benzamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(piperidin-4-yl)benzamide hydrochloride is a bifunctional synthetic building block widely employed in medicinal chemistry. It incorporates a secondary piperidine amine, a common site for derivatization, and a benzamide moiety, which serves as a crucial structural element in various therapeutic agents. This compound is particularly established as a key intermediate in the synthesis of inhibitors for enzyme classes such as Poly (ADP-ribose) polymerase (PARP) and various protein kinases. Its hydrochloride salt form is specifically selected to improve handling properties and solubility in polar solvents commonly used in synthetic and screening workflows.

Attempting to substitute this compound with its free base form or building the scaffold from simpler precursors like 4-aminopiperidine introduces significant process inefficiencies and reproducibility risks. The hydrochloride salt offers superior aqueous solubility and dissolution rates compared to the free base, which is critical for consistent reaction kinetics and the preparation of stock solutions for high-throughput screening. Synthesizing the molecule from 4-aminopiperidine requires an additional acylation step, followed by purification, increasing labor, solvent usage, and the potential for lower overall yields. Procuring the pre-formed hydrochloride salt streamlines the synthetic workflow, providing a stable, crystalline, and readily soluble material that enhances batch-to-batch consistency in both laboratory and scaled-up applications.

Enhanced Aqueous Solubility: Critical Advantage of the Hydrochloride Salt over the Free Base

The hydrochloride salt form of a weakly basic compound like N-(piperidin-4-yl)benzamide exhibits significantly higher aqueous solubility at acidic to neutral pH compared to its corresponding free base. For haloperidol, a molecule with a similar piperidine nitrogen, the hydrochloride salt form demonstrates a pronounced solubility advantage over the free base at pH values below its pKa. This principle is directly applicable here, where the protonated piperidine nitrogen of the hydrochloride salt ensures enhanced dissolution and solubility in aqueous media and polar protic solvents, which is a critical parameter for consistent reaction performance and preparation of screening solutions.

Evidence DimensionAqueous Solubility Profile vs. pH
Target Compound DataExpected to have high solubility below the pKa of the piperidine nitrogen (~pH < 9-10) due to salt formation.
Comparator Or BaselineN-(piperidin-4-yl)benzamide (free base): Expected to have low intrinsic aqueous solubility, which decreases further as pH approaches and exceeds the pKa.
Quantified DifferenceWhile specific data for this exact compound is not available, weakly basic drugs in their hydrochloride salt form can be orders of magnitude more soluble in acidic to neutral pH than their free base counterparts.
ConditionsAqueous buffer systems across a pH range, typical for chemical reactions or biological assays.

Improved solubility ensures faster and more complete dissolution for reactions, prevents compound precipitation in assays, and allows for higher concentration stock solutions, directly impacting workflow efficiency and data quality.

Precursor Suitability: Established Route to Potent Benzimidazole Carboxamide PARP Inhibitors

N-(piperidin-4-yl)benzamide is a core structural fragment utilized in the development of potent PARP inhibitors. In a key study, the related intermediate 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide was identified as a preclinical candidate with a PARP-1 enzyme inhibitory constant (Ki) of 8 nM and a cellular EC50 of 3 nM. The synthesis of this and related analogs relies on a piperidine-4-yl core, demonstrating the direct applicability of N-(piperidin-4-yl)benzamide hydrochloride as a starting material for this high-value therapeutic class, where the benzamide portion is ultimately replaced but the core piperidine scaffold is carried through.

Evidence DimensionUtility as a validated precursor for a high-potency drug class
Target Compound DataServes as a direct precursor to the N-(piperidin-4-yl) substructure found in advanced PARP inhibitor candidates.
Comparator Or BaselineSynthesis from basic building blocks (e.g., 4-aminopiperidine): Requires more steps and extensive optimization to achieve the same intermediate.
Quantified DifferenceUsing the target compound streamlines the synthesis of molecules like candidate 10b, which has a PARP-1 Ki of 8 nM, a benchmark for high potency.
ConditionsMulti-step organic synthesis targeting benzimidazole carboxamide PARP inhibitors.

Procuring this specific intermediate provides a validated and efficient entry point into a clinically relevant and high-potency class of oncology drug candidates, saving significant synthetic development time.

Core Building Block for PARP Inhibitor Synthesis Programs

This compound is the right choice for research programs developing novel benzimidazole, isoindolinone, or related heterocyclic PARP inhibitors. Its structure is a proven scaffold for achieving high enzyme potency, and using this specific intermediate accelerates the synthesis of analog libraries by providing direct access to the required piperidine core.

Scaffold for Kinase Inhibitor Library Development

As a versatile intermediate, this compound is well-suited for the synthesis of libraries targeting various protein kinases. The secondary amine of the piperidine ring allows for diverse functionalization, enabling exploration of structure-activity relationships (SAR) around a privileged benzamide-piperidine core.

Fragment-Based Screening in Aqueous Buffers

The enhanced aqueous solubility of the hydrochloride salt form makes this compound a reliable choice for fragment-based drug discovery (FBDD) campaigns. It allows for the preparation of high-concentration, stable aqueous stock solutions necessary for biophysical screening methods like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) without the solubility issues of the free base.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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